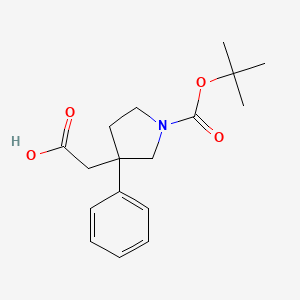
1,3-Bis(dimethylaminomethylidene)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(dimethylaminomethylidene)thiourea is a chemical compound with the molecular formula C7H14N4S and a molecular weight of 186.28 g/mol . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, thiourea derivatives are generally synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis
The molecular structure of this compound includes a total of 29 bonds, with 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 urea (-thio) derivative, and 2 tertiary amines (aliphatic) .Chemical Reactions Analysis
In a study, efficient methods of the synthesis of cyclophanes containing the thiourea moiety via the reaction of o-, m-, and p-aminobenzamides with 1,3-bis(dimethylaminomethyl)thiourea were developed .Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
1,3-Bis(dimethylaminomethylidene)thiourea has been found to be highly effective as a bifunctional catalyst. This catalyst, featuring a thiourea moiety and an amino group, is particularly efficient in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. Such catalysis plays a crucial role in the development of new synthetic routes for various compounds, including chiral quaternary carbon centers with high enantioselectivity (Okino et al., 2005).
Synthesis of Cyclophanes
This compound has also been utilized in the synthesis of cyclophanes containing the thiourea moiety. Efficient methods have been developed for this synthesis, involving the reaction of aminobenzamides with 1,3-bis(dimethylaminomethyl)thiourea using various catalysts. Such developments are significant in the field of organic chemistry and synthesis of complex molecular structures (Khairullina et al., 2019).
Formation of Biheterocyclic Compounds
Another interesting application is in the synthesis of biheterocyclic compounds. N,N'-bis(dimethylaminomethylene)thiourea, prepared from this compound, can react with various compounds to yield a range of valuable heterocycles. This process demonstrates an efficient and regioselective synthesis route in organic chemistry (Landreau et al., 2003).
Enhancing Solar Cell Efficiency
In the field of renewable energy, derivatives of this compound have been used to enhance the efficiency of dye-sensitized solar cells. Specifically, tetramethyl benzidine-based thiourea derivatives were used as additives in gel polymer electrolytes for solar cells, showing significant improvements in solar to electric conversion efficiency (Karthika et al., 2019).
Catalytic Applications in Organic Synthesis
This compound-supported copper(I) chloride catalysts have shown high efficiency in azide–alkyne cycloaddition reactions. This application is notable in green chemistry for its potential in solvent-free conditions and recyclability, offering a sustainable approach to chemical synthesis (Barman et al., 2016).
Wirkmechanismus
Target of Action
1,3-Bis(dimethylaminomethylidene)thiourea is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities
Mode of Action
The compound is involved in the reaction of o-, m-, and p-aminobenzamides with 1,3-bis(dimethylaminomethyl)thiourea or 1,3-bis(methoxymethyl)thiourea using NiCl2·6H2O and SmCl3·6H2O as catalysts . This reaction is part of the synthesis of cyclophanes containing the thiourea moiety .
Biochemical Pathways
, antibacterial, antiviral, HDL-elevating, analgesic, anti-HIV , and more.
Result of Action
Safety and Hazards
When handling 1,3-Bis(dimethylaminomethylidene)thiourea, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-bis(dimethylaminomethylidene)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJKOXKEGOLKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)


